1-(4-Methoxy-benzyl)-[1,4]diazepane
Description
Significance of Seven-Membered Nitrogen Heterocycles in Drug Discovery
Seven-membered nitrogen heterocycles, such as azepanes and diazepanes, are structural motifs found in numerous approved drugs and promising lead compounds. nih.gov Their significance in drug discovery stems from several key characteristics. The non-planar and flexible three-dimensional structure of the seven-membered ring allows for diverse spatial arrangements of substituents, enabling these molecules to bind to complex biological targets with high specificity. researchgate.net This structural flexibility can lead to improved pharmacological properties, including enhanced bioavailability and metabolic stability. researchgate.net
This class of compounds exhibits a wide spectrum of biological activities, targeting not only central nervous system (CNS) disorders but also acting as antibacterial, anticancer, antiviral, and anti-inflammatory agents. nih.govresearchgate.net A well-known example is Diazepam (Valium), a benzodiazepine (B76468) containing a seven-membered diazepine (B8756704) ring, widely prescribed for anxiety and other conditions. nih.govrsc.org More recent research has highlighted the potential of other diazepine derivatives, such as pentostatin (B1679546) (an anticancer agent) and avibactam (B1665839) (a β-lactamase inhibitor), underscoring the therapeutic versatility of this scaffold. nih.govresearchgate.net
Overview of the 1,4-Diazepane Core Structure as a Privileged Scaffold
The 1,4-diazepane ring system is recognized in medicinal chemistry as a "privileged scaffold". researchgate.net This term describes a molecular framework that is capable of binding to multiple, distinct biological receptors, making it a versatile template for developing a wide range of biologically active compounds. nih.gov The 1,4-diazepine core, a seven-membered ring with two nitrogen atoms at the 1 and 4 positions, is a key structural element in many therapeutic agents, most notably the benzodiazepine class of drugs. wikipedia.org
The development of new synthetic methods to create and modify the 1,4-diazepane ring has given chemists access to a vast library of functionalized derivatives. researchgate.nettandfonline.com These derivatives have been investigated for a multitude of therapeutic applications beyond their traditional use as anxiolytics, including as enzyme inhibitors, G-protein-coupled receptor (GPCR) ligands, and anticancer agents. nih.govnih.gov For instance, research has shown that derivatives of 1,4-diazepane can act as potent inhibitors of Factor Xa, a key enzyme in the blood coagulation cascade, highlighting their potential as new antithrombotic drugs. nih.gov The ability to readily modify the scaffold at its two nitrogen positions allows for fine-tuning of its pharmacological profile, solidifying its status as a privileged structure in drug discovery. rsc.org
Contextualization of 1-(4-Methoxy-benzyl)-nih.govnih.govdiazepane within Current Diazepane Research Paradigms
The specific compound, 1-(4-Methoxy-benzyl)- nih.govnih.govdiazepane, serves as a key building block or intermediate in the synthesis of more complex molecules within modern diazepane research. While direct biological activity for this specific compound is not extensively documented in primary literature, its structure is highly relevant to current research trends. The 1,4-diazepane core provides the foundational privileged scaffold, and the 4-methoxybenzyl group (also known as a p-methoxybenzyl or PMB group) is a common protecting group in organic synthesis.
Current research on diazepanes is multifaceted, with significant focus on:
Central Nervous System (CNS) Applications: Research continues to explore new diazepine derivatives for treating epilepsy, anxiety, and sleep disorders, often seeking to improve efficacy and reduce side effects like tolerance and dependence associated with older benzodiazepines. nih.govfrontiersin.org
Anticancer Agents: The diazepine scaffold is being investigated for its potential in oncology. researchgate.netnih.gov Certain derivatives have shown the ability to inhibit cancer cell growth. researchgate.net
Enzyme Inhibition: As demonstrated by Factor Xa inhibitors, 1,4-diazepane derivatives are being designed to target specific enzymes involved in various disease pathways. nih.govnih.gov
The compound 1-(4-Methoxy-benzyl)- nih.govnih.govdiazepane is a precursor used to create libraries of novel diazepane derivatives for screening in these therapeutic areas. The methoxybenzyl group at the N1 position can be selectively removed under specific chemical conditions, allowing for further chemical modifications at that site. This enables chemists to systematically alter the structure of the diazepane derivative to optimize its interaction with a biological target. For example, a research group might synthesize 1-(4-Methoxy-benzyl)- nih.govnih.govdiazepane and then use it in a series of reactions to attach different functional groups to the second nitrogen atom (N4), ultimately creating a library of compounds to be tested for activity against a specific enzyme or receptor.
Structure
3D Structure
Properties
IUPAC Name |
1-[(4-methoxyphenyl)methyl]-1,4-diazepane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-16-13-5-3-12(4-6-13)11-15-9-2-7-14-8-10-15/h3-6,14H,2,7-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEOXLCZSXSVSCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CCCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40330272 | |
| Record name | 1-(4-Methoxy-benzyl)-[1,4]diazepane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40330272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61903-26-2 | |
| Record name | 1-(4-Methoxy-benzyl)-[1,4]diazepane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40330272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[(4-methoxyphenyl)methyl]-1,4-diazepane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Investigations of 1 4 Methoxy Benzyl 1 2 Diazepane Analogs
Conformational Analysis of the 1,4-Diazepane Ring System and its Impact on Activity
The 1,4-diazepane ring is a flexible seven-membered system that can adopt several conformations, such as chair, boat, and twist-boat forms. The specific conformation adopted by the ring system can significantly influence the spatial orientation of its substituents, thereby directly impacting its ability to bind to a biological target.
Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and molecular modeling are powerful tools employed to elucidate the preferred conformations of 1,4-diazepane derivatives. Studies on N,N-disubstituted-1,4-diazepane orexin (B13118510) receptor antagonists have revealed a preference for a low-energy twist-boat conformation. nih.gov This conformation is characterized by an intramolecular π-stacking interaction between the substituents on the nitrogen atoms. The synthesis and evaluation of a macrocycle that enforces a similar conformation suggested that this geometry mimics the bioactive conformation, highlighting the critical role of conformational control in achieving high affinity. nih.gov For the broader class of 1,4-diazepanes, crystal structure analysis has frequently shown that the seven-membered ring adopts a twisted chair conformation. researchgate.net This inherent conformational flexibility, or lack thereof when constrained, is a key determinant of biological activity, as it dictates the precise three-dimensional arrangement of pharmacophoric elements required for effective ligand-target recognition.
Influence of N-Substitution on Biological Activity: The 4-Methoxybenzyl Group
The nature of the substituents on the nitrogen atoms of the 1,4-diazepane ring is a critical determinant of biological activity and selectivity. The 4-methoxybenzyl group, in particular, has been identified as a key moiety in conferring high affinity for certain biological targets.
Role of the Methoxy (B1213986) Substituent on the Benzyl (B1604629) Moiety in Ligand-Target Interactions
The methoxy group (-OCH3) is a common substituent in medicinal chemistry, capable of influencing a molecule's properties through both steric and electronic effects. Its presence on the benzyl ring of 1-(4-Methoxy-benzyl)- nih.govnih.govdiazepane analogs can significantly impact ligand-target interactions. The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, forming crucial interactions with specific residues in the binding pocket of a receptor. Furthermore, the methoxy group can modulate the electron density of the aromatic ring, influencing π-π stacking or cation-π interactions with the target protein.
The importance of the 4-methoxybenzyl group is exemplified in studies of sigma-1 receptor ligands. For instance, the compound (2S)-1-benzyl-4-(4-methoxybenzyl)-2-methyl-1,4-diazepane has demonstrated exceptionally high affinity for the σ1 receptor, with a Ki value of 0.86 nM. researchgate.net This suggests that the 4-methoxybenzyl substituent plays a pivotal role in optimizing the interactions within the sigma-1 receptor binding site.
Impact of Benzyl Ring Modifications on Biological Profiles
Modifications to the benzyl ring, including the position and nature of substituents, can lead to significant changes in the biological activity of 1,4-diazepane derivatives. Structure-activity relationship studies on related 1,4-benzodiazepines have shown that the introduction of different substituents on the phenyl ring can drastically alter their potency and receptor selectivity. chemisgroup.us For example, the presence of electron-withdrawing groups like halogens (e.g., chloro, fluoro) or a nitro group on the aromatic ring has been shown to enhance anticonvulsant activity in some benzodiazepine (B76468) series. chemisgroup.us Conversely, the introduction of bulky substituents can sometimes lead to decreased activity due to steric hindrance at the receptor binding site.
While specific data for the 1-(4-methoxy-benzyl)- nih.govnih.govdiazepane series is limited, the general principles derived from related scaffolds underscore the importance of systematic exploration of benzyl ring modifications to fine-tune the biological profile of these compounds.
Structure-Activity Relationships at Other Positions of the Diazepane Scaffold
Beyond the N-substituents, modifications at other positions of the 1,4-diazepane ring can also have a profound impact on biological activity. For instance, the introduction of substituents at the C2 or C3 positions of the diazepane ring can influence the molecule's conformation and introduce new points of interaction with the target receptor.
In the context of sigma-1 receptor ligands, research has shown that a methyl group at the 2-position of the 1,4-diazepane ring, in combination with a substituted benzyl moiety at the 1-position, can lead to high σ1 affinity. researchgate.net Furthermore, studies on 1,4-diazepanes derived from (S)-serine, which possess a hydroxymethyl residue at the 2-position, have shown that homologation from a piperazine (B1678402) to a 1,4-diazepane ring results in a remarkable improvement of σ1 receptor affinity and selectivity. nih.gov The 1,4-dibenzyl derivative in this series exhibited a high affinity with a Ki value of 7.4 nM. nih.gov
These findings highlight that the diazepane scaffold is amenable to substitution at various positions, and a systematic investigation of these modifications is crucial for developing a comprehensive understanding of the SAR and for optimizing the desired biological activity.
QSAR Methodologies for Predicting Biological Activity of Diazepane Derivatives
Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are invaluable tools in drug discovery for predicting the activity of novel compounds and for guiding the design of more potent analogs.
Descriptor-Based QSAR Studies
Descriptor-based QSAR is a widely used approach where the chemical structure of a molecule is represented by a set of numerical values known as molecular descriptors. These descriptors can encode various aspects of the molecule's physicochemical properties, such as its size, shape, lipophilicity, and electronic properties.
While specific QSAR studies focusing on 1-(4-Methoxy-benzyl)- nih.govnih.govdiazepane are not extensively reported, QSAR models have been successfully developed for related diazepine (B8756704) and diazepane derivatives targeting various receptors. For instance, 3D-QSAR studies on dopamine (B1211576) D4 receptor ligands with a 1,4-oxazepane (B1358080) scaffold (a close structural analog) have identified key regions around the aromatic rings and the aliphatic amine that are important for affinity. nih.gov Similarly, QSAR models for sigma-2 receptor ligands have been developed by curating a large dataset of structurally diverse compounds, which can be used to predict the binding affinity of new chemical entities. mdpi.com
For a hypothetical descriptor-based QSAR study on 1-(4-methoxy-benzyl)- nih.govnih.govdiazepane analogs as sigma-1 ligands, a set of relevant descriptors would be calculated for each analog. These could include:
Topological descriptors: Describing the connectivity of atoms in the molecule.
Geometrical descriptors: Reflecting the 3D shape of the molecule.
Electronic descriptors: Such as partial charges and dipole moments, which are crucial for electrostatic interactions.
Hydrophobic descriptors: Like the logarithm of the partition coefficient (logP), which is important for membrane permeability and hydrophobic interactions with the receptor.
Once the descriptors are calculated, statistical methods like multiple linear regression (MLR) or partial least squares (PLS) are used to build a QSAR model that correlates the descriptors with the observed biological activity (e.g., Ki values for receptor binding).
To illustrate the potential application of QSAR, a hypothetical data table for a series of 1-(substituted-benzyl)- nih.govnih.govdiazepane analogs and their predicted sigma-1 receptor affinity is presented below. This table is for illustrative purposes and is based on the general principles of SAR discussed.
Hypothetical QSAR Data for 1-(Substituted-benzyl)- nih.govnih.govdiazepane Analogs
| Compound | Benzyl Substituent | Calculated logP | Predicted pKi (Sigma-1) |
| 1 | 4-Methoxy | 2.8 | 8.5 |
| 2 | 4-Chloro | 3.2 | 8.1 |
| 3 | 4-Methyl | 3.1 | 8.3 |
| 4 | 3-Methoxy | 2.7 | 8.0 |
| 5 | Unsubstituted | 2.5 | 7.8 |
| 6 | 4-Nitro | 2.6 | 7.5 |
| 7 | 2-Methoxy | 2.7 | 7.9 |
| 8 | 3,4-Dichloro | 3.9 | 8.4 |
Such a QSAR model, once validated, could be a powerful tool for the virtual screening of large compound libraries to identify new potential sigma-1 ligands with the 1,4-diazepane scaffold and for prioritizing the synthesis of the most promising candidates.
3D-QSAR and Pharmacophore Modeling Approaches
Intensive searches of scientific literature and chemical databases did not yield specific studies on the three-dimensional quantitative structure-activity relationship (3D-QSAR) or pharmacophore modeling for 1-(4-Methoxy-benzyl)- nih.govnih.govdiazepane or its direct analogs. While the nih.govnih.govdiazepane scaffold is a component of various compounds investigated in broader medicinal chemistry studies, detailed computational analyses such as Comparative Molecular Field Analysis (CoMFA), Comparative Molecular Similarity Indices Analysis (CoMSIA), or specific pharmacophore models for this particular substituted diazepane are not publicly available.
General methodologies for 3D-QSAR and pharmacophore modeling are well-established in drug discovery to understand how the three-dimensional properties of a molecule influence its biological activity. These techniques are crucial for optimizing lead compounds.
3D-QSAR studies, including CoMFA and CoMSIA, typically involve the following steps:
Alignment of a series of molecules with known activities to a common template.
Calculation of steric and electrostatic fields (in CoMFA) or a wider range of fields including hydrophobic, and hydrogen bond donor/acceptor fields (in CoMSIA) around the aligned molecules.
Use of partial least squares (PLS) analysis to correlate the variations in these fields with the variations in biological activity. The results are often visualized as contour maps, indicating regions where modifications to the molecular structure would likely enhance or diminish activity.
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers, and charged groups) that a molecule must possess to bind to a specific biological target. A pharmacophore model can then be used as a 3D query to screen virtual libraries for new compounds with the potential for similar biological activity.
Although these techniques are powerful, their application to 1-(4-Methoxy-benzyl)- nih.govnih.govdiazepane has not been reported in the reviewed literature. Therefore, no data tables or detailed research findings on its structure-activity relationship from a 3D-QSAR or pharmacophore modeling perspective can be provided at this time.
Advanced Research Perspectives and Future Directions for 1 4 Methoxy Benzyl 1 2 Diazepane Derivatives
Rational Design Principles for Lead Optimization and Compound Derivatization
Lead optimization is a critical phase in drug discovery that aims to refine the properties of a promising lead compound to produce a clinical candidate. For derivatives of 1-(4-Methoxy-benzyl)- acs.orgnih.govdiazepane, rational design principles are paramount for enhancing therapeutic potential. Key strategies involve systematic structural modifications to improve potency, selectivity, and pharmacokinetic profiles.
Future research will likely focus on several key areas of derivatization:
Modification of the 4-Methoxy-benzyl Group: The methoxy (B1213986) substituent on the benzyl (B1604629) ring is a primary site for modification. Altering its position (ortho-, meta-), replacing it with other electron-donating or electron-withdrawing groups (e.g., halogens, trifluoromethyl, cyano), or introducing additional substituents can significantly impact binding affinity and selectivity for a given biological target.
Substitution on the Diazepane Ring: The nitrogen atoms and available carbon positions on the seven-membered diazepane ring offer opportunities for introducing new functional groups. For instance, N-acylation or N-alkylation at the secondary amine can modulate the compound's physicochemical properties, such as lipophilicity and hydrogen bonding capacity.
Bioisosteric Replacement: Replacing key functional groups with bioisosteres can lead to improved metabolic stability and oral bioavailability. For example, the ether linkage in the methoxy group could be replaced with a thioether or an amide group to explore different chemical space and patentability.
A systematic approach, often guided by computational modeling and structure-activity relationship (SAR) studies, is essential. For example, in the development of novel factor Xa inhibitors, a series of 1,4-diazepane derivatives were synthesized and evaluated, demonstrating that specific substitutions on the scaffold could yield potent and effective antithrombotic agents. nih.gov
Table 1: Strategies for Rational Lead Optimization
| Modification Site | Strategy | Potential Outcome | Example Substituent (R) |
|---|---|---|---|
| 4-Methoxy-benzyl Ring | Substituent Modification | Enhance binding affinity, alter selectivity | -Cl, -F, -CF3, -CN, -OH |
| Diazepane N-4 Position | Acylation / Alkylation | Modulate lipophilicity and solubility | -C(O)CH3, -CH2CH3 |
| Diazepane Ring Carbons | Introduction of Functional Groups | Create new interaction points with target | =O (keto), -OH, alkyl groups |
Strategies for Scaffold Diversification and Chemical Space Exploration
To fully explore the therapeutic potential of the 1-(4-Methoxy-benzyl)- acs.orgnih.govdiazepane core, strategies for scaffold diversification are crucial. These approaches aim to generate large libraries of structurally diverse compounds, thereby increasing the probability of identifying novel biological activities.
One powerful technique is Diversity-Oriented Synthesis (DOS) , which aims to create structurally complex and diverse small molecules from simple starting materials. For the diazepane scaffold, multicomponent reactions (MCRs) represent an efficient way to introduce multiple points of diversity in a single step. For instance, an Ugi four-component condensation could be adapted to rapidly assemble complex diazepine-based structures. doi.org
Another key strategy is the creation of fused heterocyclic systems. By building additional rings onto the diazepane core, novel three-dimensional structures can be accessed, which may interact with biological targets in unique ways. This can lead to the discovery of compounds with entirely new pharmacological profiles. The 1,4-diazepine core is a known component in compounds with a wide array of biological activities, including antipsychotic, anxiolytic, anticonvulsant, and anticancer effects, highlighting the value of exploring its chemical space. doi.orgnih.govresearchgate.net
Development of Multi-Target Directed Ligands based on the Diazepane Scaffold
Complex multifactorial diseases, such as Alzheimer's disease (AD) and cancer, often involve multiple pathological pathways. nih.gov The traditional "one-target, one-drug" approach has shown limited efficacy for such conditions. This has led to the rise of Multi-Target Directed Ligands (MTDLs), single chemical entities designed to modulate multiple targets simultaneously. mssm.edu
The 1-(4-Methoxy-benzyl)- acs.orgnih.govdiazepane scaffold is an excellent starting point for designing MTDLs. The strategy involves integrating different pharmacophores into a single molecule. For example, to address Alzheimer's disease, the diazepane core could be linked to a moiety known to inhibit acetylcholinesterase (AChE) or monoamine oxidase (MAO). mssm.edu This hybridization approach could yield a single compound capable of targeting both cholinergic dysfunction and oxidative stress, two key aspects of AD pathology. nih.gov
The design of such molecules requires a deep understanding of the structural requirements for binding to each target. Molecular modeling and computational chemistry play a vital role in designing linkers and optimizing the spatial arrangement of the different pharmacophoric units to ensure effective interaction with all intended targets.
Investigation of Stereochemical Influence on Biological Activity
Stereochemistry is a critical factor in the biological activity of chiral drugs. The introduction of substituents on the 1,4-diazepane ring can create one or more stereocenters, leading to the existence of different stereoisomers (enantiomers and diastereomers). These isomers can exhibit significant differences in their potency, efficacy, and toxicity.
It is well-established that biological systems, being chiral themselves, often interact differently with different stereoisomers of a drug. This can be due to differences in binding affinity for the target receptor or enzyme, or variations in absorption, distribution, metabolism, and excretion (ADME).
Future research must therefore involve the synthesis and biological evaluation of individual stereoisomers of any chiral derivatives of 1-(4-Methoxy-benzyl)- acs.orgnih.govdiazepane. This will allow for a clear understanding of the structure-activity relationship and the identification of the most active and safest isomer for further development. Chiral chromatography techniques will be essential for the separation and purification of these isomers, and advanced spectroscopic methods will be needed for the determination of their absolute configuration.
Applications in Chemical Biology Probe Development
Chemical biology probes are small molecules used as tools to study biological systems, for example, to identify and validate new drug targets or to visualize biological processes in living cells. nih.gov Derivatives of 1-(4-Methoxy-benzyl)- acs.orgnih.govdiazepane can be developed into valuable chemical probes.
This can be achieved by incorporating specific functionalities into the molecule:
Affinity-based probes: A reactive group can be introduced that allows the compound to form a covalent bond with its biological target. This enables the isolation and identification of the target protein, a process known as target deconvolution.
Fluorescent probes: A fluorophore can be attached to the diazepane scaffold. rsc.org If the compound retains high affinity for its target, the resulting fluorescent probe can be used to visualize the localization and dynamics of the target in cells using advanced microscopy techniques. nih.govnih.gov The selection of the fluorophore and the attachment point are critical to ensure that the probe's binding properties are not compromised. rug.nl
The development of such probes based on the 1-(4-Methoxy-benzyl)- acs.orgnih.govdiazepane scaffold could significantly advance our understanding of the biological pathways in which these compounds are active and help identify new therapeutic opportunities.
Table 2: Compound Names Mentioned in this Article
| Compound Name |
|---|
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 1-(4-Methoxy-benzyl)-[1,4]diazepane to improve yield and purity?
- Methodological Answer :
- Base Selection : Use sodium hydride (NaH) or potassium carbonate (K₂CO₃) as a base to facilitate the nucleophilic substitution between 4-methoxybenzyl chloride and 1,4-diazepane. K₂CO₃ in aprotic solvents (e.g., DMF) under reflux is effective for minimizing side reactions .
- Solvent Optimization : Polar aprotic solvents like DMF or acetonitrile enhance reaction efficiency. For industrial-scale synthesis, continuous flow techniques improve yield and purity by reducing reaction time and byproduct formation .
- Purification : Column chromatography with chloroform/methanol (95:5) or gradient elution effectively isolates the compound .
Q. What spectroscopic techniques are most effective for characterizing the structure of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the diazepane ring’s proton environments and the methoxybenzyl substituent’s aromatic signals. For example, methoxy protons appear as a singlet (~δ 3.8 ppm), and diazepane protons show characteristic splitting patterns .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) or LC/MS validates the molecular ion peak (e.g., m/z ≈ 261.2 for C₁₃H₁₈N₂O) .
- X-ray Crystallography : Resolves stereochemistry and confirms the seven-membered ring’s chair-like conformation .
Q. What in vitro assays are suitable for initial bioactivity screening of this compound?
- Methodological Answer :
- Enzyme Inhibition Assays : Test acetylcholinesterase (AChE) or monoamine oxidase (MAO) inhibition using Ellman’s method or fluorometric assays, respectively. Diazepane derivatives often modulate enzyme activity .
- Receptor Binding Studies : Radioligand displacement assays (e.g., GABAₐ or neurokinin-1 receptors) quantify affinity (IC₅₀ values). Use tritiated ligands and membrane preparations from transfected cell lines .
- Antimicrobial Screening : Broth microdilution assays (MIC values) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
Advanced Research Questions
Q. How does the substitution pattern on the benzyl group influence the compound’s pharmacological profile?
- Methodological Answer :
- SAR Analysis : Compare analogs with para-substituted benzyl groups (e.g., methoxy, ethoxy, chloro). For example:
| Substituent | Electronic Effect | Bioactivity Trend |
|---|---|---|
| 4-Methoxy | Electron-donating | Enhanced receptor binding (e.g., neurokinin-1) |
| 4-Chloro | Electron-withdrawing | Increased antimicrobial potency |
| 4-Ethoxy | Moderate donating | Intermediate enzyme inhibition |
- Steric Considerations : Ortho-substituents (e.g., 2-fluoro) reduce conformational flexibility, altering target selectivity .
Q. What strategies can resolve contradictions in biological activity data across different studies?
- Methodological Answer :
- Assay Standardization : Replicate studies under identical conditions (e.g., cell lines, buffer pH, incubation time). For example, discrepancies in receptor affinity may arise from differences in membrane preparation methods .
- Orthogonal Validation : Use complementary techniques (e.g., SPR for binding kinetics vs. functional cAMP assays) .
- Purity Verification : Confirm compound integrity via HPLC (>95% purity) to rule out degradation products .
Q. How can computational chemistry predict the binding mode of this compound to biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., neurokinin-1 receptor). The methoxy group’s electron density may form hydrogen bonds with Thr-212 .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes. Analyze root-mean-square deviation (RMSD) to identify critical binding residues .
- QSAR Models : Develop 2D/3D-QSAR using descriptors like logP, polar surface area, and electrostatic potential. These predict bioactivity trends across analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
